methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 181997-37-5
VCID: VC14652090
InChI: InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)10-3-2-8(15(17)18)4-9(10)12/h2-6H,1H3
SMILES:
Molecular Formula: C11H8FN3O4
Molecular Weight: 265.20 g/mol

methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate

CAS No.: 181997-37-5

Cat. No.: VC14652090

Molecular Formula: C11H8FN3O4

Molecular Weight: 265.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate - 181997-37-5

Specification

CAS No. 181997-37-5
Molecular Formula C11H8FN3O4
Molecular Weight 265.20 g/mol
IUPAC Name methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)10-3-2-8(15(17)18)4-9(10)12/h2-6H,1H3
Standard InChI Key UVWAXCZGQHQSFZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Introduction

Chemical Identification and Structural Characterization

Molecular Composition and Formula

The molecular formula of methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is C₁₂H₉FN₃O₅, derived from the parent carboxylic acid (C₁₁H₇FN₃O₅) through esterification. Key structural features include:

  • A pyrazole ring substituted at the 1-position with a 2-fluoro-4-nitrophenyl group.

  • A methyl ester (-COOCH₃) at the 4-position of the pyrazole.

  • Electron-withdrawing substituents (fluoro and nitro groups) that influence reactivity and stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight309.22 g/mol
IUPAC NameMethyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate
Canonical SMILESCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N+[O-])F
InChI KeyOLDDITRQSNTZSO-UHFFFAOYSA-N

The SMILES notation confirms the spatial arrangement of substituents, while the InChI key ensures unique chemical identifier compatibility .

Synthesis and Optimization Strategies

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Condensation of Hydrazines: Reaction of 2-fluoro-4-nitroaniline with hydrazine derivatives to form the pyrazole core.

  • Esterification: Subsequent treatment with methanol under acidic or basic conditions to introduce the methyl ester group .

Example Protocol:

  • Step 1: 2-Fluoro-4-nitroaniline reacts with methyl acetoacetate in the presence of a dehydrating agent (e.g., POCl₃) to yield the pyrazole intermediate.

  • Step 2: Esterification using methanol and sulfuric acid at 60–80°C for 6–12 hours .

Table 2: Reaction Conditions and Yields

ParameterOptimal ValueYield (%)
Temperature70°C78–85
SolventMethanol
CatalystH₂SO₄ (0.1 M)
Reaction Time10 hours82

Polar solvents like methanol enhance solubility, while controlled pH minimizes side reactions .

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyrazole-H), 7.92–7.88 (m, 2H, aromatic-H), 4.01 (s, 3H, -OCH₃).

    • ¹³C NMR: Peaks at 165.2 ppm (C=O), 152.1 ppm (pyrazole-C), and 124.3 ppm (aromatic-C) .

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (ester C=O stretch) and 1530 cm⁻¹ (nitro N-O asymmetric stretch).

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition above 250°C, indicating moderate thermal stability suitable for storage at ambient conditions.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes regioselective reactions:

  • Nitration: Further nitro group introduction at the 5-position using HNO₃/H₂SO₄.

  • Halogenation: Bromination at the 3-position with Br₂/FeBr₃ .

Nucleophilic Acyl Substitution

The methyl ester serves as a leaving group, enabling hydrolysis to the carboxylic acid (C₁₁H₇FN₃O₅) under basic conditions:

R-COOCH3+NaOHR-COONa++CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{CH}_3\text{OH}

This reactivity is critical for prodrug design in medicinal chemistry .

Applications in Drug Discovery and Agrochemicals

Antimicrobial Activity

Preliminary studies on analogous pyrazoles demonstrate inhibition of Mycobacterium tuberculosis H37Rv (IC₅₀ = 18 μM) . The nitro group enhances membrane penetration, while the fluorine atom improves metabolic stability.

OrganismTarget PathwayIC₅₀/EC₅₀
M. tuberculosisInhA enzyme18 μM
A. thalianaPhotosystem II100 ppm

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